REACTION_SMILES
|
[F:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][c:7]2[cH:8][c:9]3[c:10]([n:11][cH:12]2)[n:13]([CH2:18][c:19]2[cH:20][cH:21][c:22]([O:23][CH3:24])[cH:25][cH:26]2)[n:14][c:15]3[O:16][CH3:17])[c:27]([F:38])[cH:28][cH:29][c:30]1[NH:31][S:32](=[O:33])(=[O:34])[CH2:35][CH2:36][CH3:37].[F:39][C:40]([F:41])([F:42])[C:43]([OH:44])=[O:45]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][c:7]2[cH:8][c:9]3[c:10]([n:11][cH:12]2)[nH:13][n:14][c:15]3[O:16][CH3:17])[c:27]([F:38])[cH:28][cH:29][c:30]1[NH:31][S:32](=[O:33])(=[O:34])[CH2:35][CH2:36][CH3:37]
|
Name
|
CCCS(=O)(=O)Nc1ccc(F)c(C(=O)Nc2cnc3c(c2)c(OC)nn3Cc2ccc(OC)cc2)c1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCS(=O)(=O)Nc1ccc(F)c(C(=O)Nc2cnc3c(c2)c(OC)nn3Cc2ccc(OC)cc2)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CCCS(=O)(=O)Nc1ccc(F)c(C(=O)Nc2cnc3[nH]nc(OC)c3c2)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |